1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
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Overview
Description
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a synthetic organic compound. It features a unique molecular architecture combining piperazine, tetrazole, and ethoxyphenyl functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone typically involves multistep processes, integrating nucleophilic substitution and coupling reactions. The synthetic route starts with the formation of the tetrazole ring, followed by the integration of the piperazine moiety and subsequent attachment of the ethoxyphenyl and thioethanone groups.
Industrial Production Methods: Industrial production often leverages robust batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can undergo various chemical reactions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Halogenated solvents or bases like sodium hydroxide can facilitate substitution reactions.
Common Reagents and Conditions: Reagents for these reactions include oxidizers, reducers, and bases, often in solvents like ethanol or dichloromethane under controlled temperatures ranging from -10°C to 100°C.
Major Products Formed: Major products from these reactions include functionalized derivatives like hydroxy, amino, or halogenated compounds, depending on the starting reagents and conditions.
Scientific Research Applications
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone has broad scientific applications:
Chemistry: Utilized as an intermediate in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe in enzymatic studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antineoplastic activities.
Industry: Employed in material science for developing advanced materials with specific functional properties.
Mechanism of Action
The Mechanism by which the Compound Exerts its Effects: The compound's mechanism often involves binding to specific molecular targets, altering biochemical pathways. Its tetrazole rings might coordinate with metal ions or interact with enzyme active sites.
Molecular Targets and Pathways Involved: Likely targets include metalloproteins, enzymes like kinases, and nucleic acids. Pathways influenced include signal transduction and metabolic regulation.
Comparison with Similar Compounds
1-(4-(2-chloroethyl)piperazin-1-yl)-2-(2-(1H-tetrazol-5-yl)thio)ethanone
1-(4-methylphenyl)piperazin-1-yl)-2-(2-(1H-tetrazol-5-yl)thio)ethanone
1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thioethanone
There you have it—hope that was the chemical adventure you were looking for!
Properties
IUPAC Name |
1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N10O2S/c1-3-30-15-6-4-14(5-7-15)28-16(19-21-24-28)12-26-8-10-27(11-9-26)17(29)13-31-18-20-22-23-25(18)2/h4-7H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPQEZHNIMJZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CSC4=NN=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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